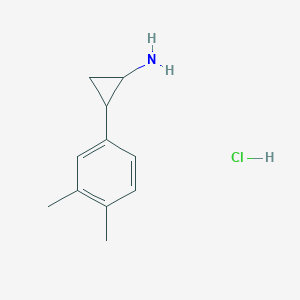
N-pyridin-3-ylpyrrolidine-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-pyridin-3-ylpyrrolidine-2-carboxamide: is a chemical compound with the molecular formula C10H13N3O It is characterized by the presence of a pyridine ring attached to a pyrrolidine ring, with a carboxamide group at the second position of the pyrrolidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the use of a multi-component reaction, such as the Ugi reaction, which allows for the efficient construction of the pyrrolidine ring with various substituents . This method features mild conditions, a wide range of substrates, and good functional group tolerance.
Industrial Production Methods
Industrial production of N-pyridin-3-ylpyrrolidine-2-carboxamide may involve the use of microwave-assisted organic synthesis (MAOS) to increase synthetic efficiency . This approach allows for the rapid and efficient synthesis of the compound, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
N-pyridin-3-ylpyrrolidine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the carboxamide group to an amine.
Substitution: The pyridine ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions.
Major Products Formed
Oxidation: Formation of N-oxides.
Reduction: Formation of amines.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
N-pyridin-3-ylpyrrolidine-2-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive molecule with various biological activities.
Medicine: Explored for its potential therapeutic applications, including as an anticancer agent.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-pyridin-3-ylpyrrolidine-2-carboxamide involves its interaction with specific molecular targets and pathways. For example, docking analyses have suggested that it may bind to the podophyllotoxin pocket of the protein gamma tubulin, which could underlie its anticancer activity . The compound’s unique structure allows it to interact with various biological targets, leading to diverse biological effects.
Comparison with Similar Compounds
N-pyridin-3-ylpyrrolidine-2-carboxamide can be compared with other similar compounds, such as:
Pyrrolidine-2-one derivatives: These compounds share the pyrrolidine ring but differ in the substituents and functional groups attached.
Pyrrolidine-2,5-diones: These compounds have additional carbonyl groups, leading to different chemical and biological properties.
Prolinol derivatives: These compounds contain a hydroxyl group, which affects their reactivity and biological activity.
The uniqueness of this compound lies in its specific combination of the pyridine and pyrrolidine rings with the carboxamide group, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C10H13N3O |
|---|---|
Molecular Weight |
191.23 g/mol |
IUPAC Name |
N-pyridin-3-ylpyrrolidine-2-carboxamide |
InChI |
InChI=1S/C10H13N3O/c14-10(9-4-2-6-12-9)13-8-3-1-5-11-7-8/h1,3,5,7,9,12H,2,4,6H2,(H,13,14) |
InChI Key |
HOQVOMSGUVLPIL-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(NC1)C(=O)NC2=CN=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![4,5,9-Trihydroxy-8-methyl-4,9-di(propan-2-yl)-2,7,11-trioxa-16-azatricyclo[11.5.1.016,19]nonadec-13-ene-3,6,10-trione](/img/structure/B12101909.png)








![N-[1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl]-5-methyl-2-oxo-pyrimidin-4-yl]benzamide](/img/structure/B12101972.png)
